molecular formula C9H17N5 B13341046 1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine

1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13341046
M. Wt: 195.27 g/mol
InChI Key: JJBMDWHJNVFNDO-UHFFFAOYSA-N
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Description

1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is a compound that features a piperidine ring attached to an ethyl chain, which is further connected to a 1,2,4-triazole ring

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is unique due to its combined piperidine and triazole moieties, which confer a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and drug development .

Biological Activity

1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is a compound of interest due to its potential biological activities. The triazole ring is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound based on current research findings.

The compound has a molecular formula of C10_{10}H15_{15}N5_5 and a molecular weight of approximately 205.26 g/mol. The structure includes a piperidine moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC10_{10}H15_{15}N5_5
Molecular Weight205.26 g/mol
CAS Number1525425-40-4

Research indicates that compounds containing the triazole moiety can induce apoptosis in various cancer cell lines and exhibit antifungal properties against resistant strains such as Candida auris. The mechanism often involves disruption of cellular membranes and interference with metabolic pathways.

Antifungal Activity

A study demonstrated that derivatives of piperidine-based triazoles showed significant antifungal activity against Candida auris, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL for the most effective compounds. These compounds not only inhibited fungal growth but also induced cell cycle arrest and apoptosis in fungal cells, highlighting their potential as therapeutic agents against resistant fungal infections .

Biological Activities

The following sections detail various biological activities associated with this compound and its derivatives.

Antimicrobial Activity

The triazole derivatives have been shown to possess antimicrobial properties against a range of pathogens. For instance, studies have reported significant activity against Staphylococcus aureus and Escherichia coli, with MIC values demonstrating effectiveness comparable to standard antibiotics .

Anticancer Activity

Research has indicated that the compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle disruption. In vitro studies have shown that treatment with triazole derivatives leads to increased rates of apoptotic cell death in various cancer cell lines .

Case Studies

Several studies provide insights into the efficacy of triazole-containing compounds:

  • Study on Antifungal Properties : A study evaluated six piperidine-based triazole derivatives against clinical isolates of C. auris. Compounds pta1, pta2, and pta3 exhibited potent antifungal activity with low toxicity profiles, suggesting their potential use in clinical settings .
  • Antimicrobial Evaluation : Another investigation highlighted the broad-spectrum antimicrobial effects of triazole derivatives, showing promising results in inhibiting both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : A study focused on the anticancer properties revealed that specific derivatives could effectively induce apoptosis in breast cancer cells, indicating their potential as chemotherapeutic agents .

Properties

Molecular Formula

C9H17N5

Molecular Weight

195.27 g/mol

IUPAC Name

1-(2-piperidin-1-ylethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H17N5/c10-9-11-8-14(12-9)7-6-13-4-2-1-3-5-13/h8H,1-7H2,(H2,10,12)

InChI Key

JJBMDWHJNVFNDO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C=NC(=N2)N

Origin of Product

United States

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